Dimethyl 2-aminoisophthalate
Overview
Description
Dimethyl 2-aminoisophthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of isophthalic acid, where two carboxyl groups are esterified with methanol, and one of the hydrogen atoms on the benzene ring is replaced by an amino group. This compound is typically found as a white to light yellow powder or crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-aminoisophthalate can be synthesized through several methods. One common method involves the esterification of isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting dimethyl isophthalate is then subjected to nitration to introduce a nitro group, which is subsequently reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Another method involves the reaction of 2-amino-3-(methoxycarbonyl)benzoic acid with trimethylsilyldiazomethane in anhydrous tetrahydrofuran and methanol. The mixture is stirred overnight at room temperature, followed by purification through chromatography .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-aminoisophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen in the presence of Pd/C.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen with Pd/C, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation: Dimethyl 2-nitroisophthalate.
Reduction: this compound.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-aminoisophthalate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-aminoisophthalate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets to exert its effects. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester groups can enhance its lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Dimethyl 2-aminoisophthalate can be compared with other similar compounds such as:
Dimethyl 2-nitroisophthalate: Similar structure but with a nitro group instead of an amino group, making it more reactive in reduction reactions.
Dimethyl 2-hydroxyisophthalate: Contains a hydroxyl group, which can participate in different types of chemical reactions, such as esterification and etherification.
Dimethyl 2-methoxyisophthalate: Contains a methoxy group, which can influence its reactivity and solubility properties.
Each of these compounds has unique properties and reactivities, making them suitable for different applications in chemical synthesis and industrial processes.
Properties
IUPAC Name |
dimethyl 2-aminobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBQPOJYBWWILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480933 | |
Record name | dimethyl 2-aminoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57053-02-8 | |
Record name | dimethyl 2-aminoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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